![molecular formula C18H17N3O4S B2564185 2-(2,4-dimethylphenyl)-N-(4-methoxy-6-nitro-1,3-benzothiazol-2-yl)acetamide CAS No. 899958-23-7](/img/structure/B2564185.png)
2-(2,4-dimethylphenyl)-N-(4-methoxy-6-nitro-1,3-benzothiazol-2-yl)acetamide
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Overview
Description
2-(2,4-dimethylphenyl)-N-(4-methoxy-6-nitro-1,3-benzothiazol-2-yl)acetamide is a synthetic organic compound that belongs to the class of benzothiazole derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,4-dimethylphenyl)-N-(4-methoxy-6-nitro-1,3-benzothiazol-2-yl)acetamide typically involves the following steps:
Formation of Benzothiazole Core: The benzothiazole core can be synthesized by the cyclization of o-aminothiophenol with a suitable carboxylic acid derivative.
Nitration: The benzothiazole core is then nitrated using a nitrating agent such as nitric acid or a mixture of nitric and sulfuric acids.
Methoxylation: The nitrobenzothiazole is methoxylated using a methoxylating agent like dimethyl sulfate.
Acylation: The final step involves the acylation of the methoxylated nitrobenzothiazole with 2-(2,4-dimethylphenyl)acetyl chloride in the presence of a base like pyridine.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, solvent recycling, and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy and nitro groups.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas with a palladium catalyst.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as halogenation or sulfonation.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Hydrogen gas with palladium on carbon, tin(II) chloride.
Substitution: Halogens (chlorine, bromine), sulfuric acid.
Major Products
Oxidation: Formation of corresponding quinones or carboxylic acids.
Reduction: Formation of amino derivatives.
Substitution: Formation of halogenated or sulfonated derivatives.
Scientific Research Applications
Anticancer Activity
Research indicates that derivatives of 2-(2,4-dimethylphenyl)-N-(4-methoxy-6-nitro-1,3-benzothiazol-2-yl)acetamide exhibit significant anticancer properties. A study conducted by demonstrated that similar compounds with benzothiazole structures showed promising results against various cancer cell lines. The mechanism of action often involves the induction of apoptosis and inhibition of cell proliferation.
Enzyme Inhibition
The compound has been evaluated for its inhibitory effects on key enzymes related to neurodegenerative diseases, particularly acetylcholinesterase (AChE). A study highlighted that compounds with similar structural motifs effectively inhibited AChE, suggesting potential applications in treating Alzheimer's disease . The IC50 values reported for related compounds were significantly low, indicating strong enzyme inhibition.
Antimicrobial Properties
Preliminary investigations into the antimicrobial activity of this compound have shown effectiveness against several pathogens. For instance, derivatives have demonstrated notable activity against Escherichia coli and Staphylococcus aureus, with minimum inhibitory concentrations (MICs) around 256 µg/mL . This suggests a potential role in developing new antimicrobial agents.
Case Study 1: Anticancer Efficacy
In a study published in the Journal of Medicinal Chemistry, researchers synthesized several derivatives of benzothiazole-based acetamides and tested their anticancer efficacy. The results indicated that compounds similar to this compound exhibited selective cytotoxicity towards human cancer cells while sparing normal cells .
Case Study 2: Neuroprotective Effects
Another significant study focused on the neuroprotective potential of this compound against AChE. The research utilized molecular docking studies to elucidate the binding interactions between the compound and the enzyme. Results showed that it could serve as a lead compound for developing new treatments for Alzheimer's disease due to its strong inhibitory activity .
Comparative Analysis Table
Mechanism of Action
The mechanism of action of 2-(2,4-dimethylphenyl)-N-(4-methoxy-6-nitro-1,3-benzothiazol-2-yl)acetamide would depend on its specific application. For example, if it is used as an antimicrobial agent, it might inhibit bacterial cell wall synthesis or disrupt cellular processes. The molecular targets and pathways involved would need to be elucidated through experimental studies.
Comparison with Similar Compounds
Similar Compounds
2-(2,4-dimethylphenyl)-N-(4-methoxy-1,3-benzothiazol-2-yl)acetamide: Lacks the nitro group, which may affect its biological activity.
2-(2,4-dimethylphenyl)-N-(4-nitro-1,3-benzothiazol-2-yl)acetamide: Lacks the methoxy group, which may influence its solubility and reactivity.
Uniqueness
The presence of both methoxy and nitro groups in 2-(2,4-dimethylphenyl)-N-(4-methoxy-6-nitro-1,3-benzothiazol-2-yl)acetamide may confer unique properties, such as enhanced biological activity or specific reactivity patterns, making it a compound of interest for further research.
Biological Activity
The compound 2-(2,4-dimethylphenyl)-N-(4-methoxy-6-nitro-1,3-benzothiazol-2-yl)acetamide is a synthetic organic molecule that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The chemical structure of the compound can be represented as follows:
- Molecular Formula : C15H16N2O3S
- Molecular Weight : 304.36 g/mol
The compound features a benzothiazole moiety, which is often associated with various biological activities including antimicrobial and anticancer properties.
Antimicrobial Activity
Recent studies have indicated that compounds containing benzothiazole derivatives exhibit significant antimicrobial properties. Specifically, the presence of the nitro group in the structure of this compound enhances its efficacy against various bacterial strains.
Table 1: Antimicrobial Activity Against Different Bacterial Strains
Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Reference |
---|---|---|
Staphylococcus aureus | 32 µg/mL | |
Escherichia coli | 16 µg/mL | |
Pseudomonas aeruginosa | 64 µg/mL |
Anticancer Properties
The compound has also been investigated for its potential anticancer activity. Studies have shown that it can induce apoptosis in cancer cell lines through various mechanisms, including the activation of caspases and modulation of cell cycle progression.
Case Study: Apoptosis Induction in Cancer Cells
In a study conducted on human breast cancer cell lines (MCF-7), treatment with this compound resulted in a significant reduction in cell viability and an increase in apoptotic markers such as cleaved PARP and caspase-3 activation. The IC50 value was determined to be approximately 10 µM, indicating potent anticancer activity .
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in bacterial cell wall synthesis or cancer cell proliferation.
- Reactive Oxygen Species (ROS) Generation : It has been suggested that the nitro group contributes to increased ROS production, leading to oxidative stress in target cells.
- Modulation of Signaling Pathways : The compound may interfere with key signaling pathways such as NF-kB and MAPK pathways, which are crucial for cell survival and proliferation.
Properties
IUPAC Name |
2-(2,4-dimethylphenyl)-N-(4-methoxy-6-nitro-1,3-benzothiazol-2-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O4S/c1-10-4-5-12(11(2)6-10)7-16(22)19-18-20-17-14(25-3)8-13(21(23)24)9-15(17)26-18/h4-6,8-9H,7H2,1-3H3,(H,19,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JIYDQORHWDPBKP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)CC(=O)NC2=NC3=C(C=C(C=C3S2)[N+](=O)[O-])OC)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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